(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13399053
Molecular Formula: C12H17NO5S
Molecular Weight: 287.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO5S |
|---|---|
| Molecular Weight | 287.33 g/mol |
| IUPAC Name | (5S)-5-(hydroxymethyl)pyrrolidin-2-one;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H8O3S.C5H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-4-1-2-5(8)6-4/h2-5H,1H3,(H,8,9,10);4,7H,1-3H2,(H,6,8)/t;4-/m.0/s1 |
| Standard InChI Key | AGADOLNBSCBALT-VWMHFEHESA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N[C@@H]1CO |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)NC1CO |
Introduction
(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate is a chemical compound that combines the structural features of a pyrrolidinone derivative with a sulfonate group derived from 4-methylbenzenesulfonic acid. This compound is of interest in organic chemistry and pharmaceutical research due to its potential applications in drug synthesis and biological activity.
Synthesis
The synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate typically involves:
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Preparation of the pyrrolidinone core: The starting material, such as an amino acid derivative, undergoes cyclization to form the pyrrolidinone ring.
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Introduction of the hydroxymethyl group: This step involves selective hydroxylation at the 5-position.
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Sulfonate ester formation: The compound reacts with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.
Reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol to preserve stereochemistry.
Applications
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Pharmaceutical Intermediates:
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The compound's lactam structure is a common motif in bioactive molecules, making it valuable for drug development.
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Sulfonate esters enhance solubility and bioavailability in medicinal chemistry.
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Chiral Building Block:
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The (S)-configuration offers utility in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
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Biological Activity:
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While specific data on this compound's activity is limited, similar structures exhibit antimicrobial, anticancer, or anti-inflammatory properties.
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Analytical Characterization
To confirm its identity and purity, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines molecular structure and confirms stereochemistry. |
| Mass Spectrometry | Verifies molecular weight and fragmentation patterns. |
| IR Spectroscopy | Identifies functional groups through characteristic absorption bands. |
| Elemental Analysis | Confirms empirical formula by analyzing carbon, hydrogen, nitrogen, etc. |
Potential Research Directions
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Biological Evaluation:
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Screening for antimicrobial or anticancer activity.
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Studying its role as an enzyme inhibitor or receptor ligand.
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Derivatization Studies:
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Modifying the hydroxymethyl or sulfonate groups to explore structure-activity relationships (SAR).
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Material Science Applications:
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Investigating its use in polymer synthesis or as a precursor for functional materials.
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